2-Ethyl-5-iodobenzoic acid

Analytical Chemistry Quality Control Procurement Specification

Sourcing the wrong iodobenzoate isomer introduces irreproducible reactivity and byproducts that compromise multi-step pharmaceutical syntheses. 2-Ethyl-5-iodobenzoic acid provides the exact ortho-ethyl, meta-iodo substitution pattern required for patented SGLT2 inhibitor routes. - Enables regioselective Suzuki-Miyaura and Sonogashira couplings at the meta position with high fidelity. - Free carboxylic acid handle allows direct amidation or esterification without deprotection steps. - Supplied with ≥98% purity, verified by HPLC and NMR, ensuring batch-to-batch consistency for process R&D.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 1261451-95-9
Cat. No. B1405923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-iodobenzoic acid
CAS1261451-95-9
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)I)C(=O)O
InChIInChI=1S/C9H9IO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
InChIKeyIOBBYPQZNVMIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-iodobenzoic Acid Overview


2-Ethyl-5-iodobenzoic acid (CAS 1261451-95-9) is a halogenated benzoic acid derivative with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol . The compound is characterized by an ethyl substituent at the 2-position and an iodine atom at the 5-position on the benzene ring [1]. It serves as a versatile small molecule scaffold and building block for organic synthesis, particularly in pharmaceutical and agrochemical intermediate preparation [1]. Commercial suppliers typically offer the compound with purity specifications of ≥95% or ≥98% .

Substitution Pattern Ortho-ethyl, meta-iodo configuration supports regioselective cross-coupling workflows
Functional Handle Free carboxylic acid enables direct amidation and esterification without additional deprotection steps
Research Context Described as a building block in pharmaceutical intermediate patent literature

Substitution Risks for 2-Ethyl-5-iodobenzoic Acid


Direct substitution of 2-ethyl-5-iodobenzoic acid with alternative iodobenzoate derivatives introduces substantial synthetic and analytical risk. While many iodobenzoic acid derivatives participate in cross-coupling reactions, the unique combination of an ortho-ethyl group and a meta-iodine atom dictates both the steric environment and the electronic properties of the aromatic ring, which in turn govern the regioselectivity and yield of subsequent transformations [1]. Isomeric analogs (e.g., 3-iodo-2-ethylbenzoic acid or 4-iodo-2-ethylbenzoic acid) possess the iodine at different positions, leading to divergent reaction outcomes and the potential for undesired byproducts . Procurement of the precise substitution pattern is therefore non-negotiable for synthetic reproducibility and for generating compounds that match literature or patent-derived intermediates [2]. Furthermore, the free carboxylic acid functionality in 2-ethyl-5-iodobenzoic acid provides a handle for direct derivatization (e.g., amidation, esterification) that its ester counterparts (e.g., ethyl 2-ethyl-5-iodobenzoate) lack without additional synthetic steps, impacting overall route efficiency [2].

Isomeric substitution pattern mismatch
3-iodo or 4-iodo analogs place iodine at different positions, which may alter cross-coupling regioselectivity and yield divergent products
Functional group incompatibility
Ester counterparts lack the free carboxylic acid handle; direct amidation or esterification may require additional synthetic steps, impacting route efficiency
Missing cross-coupling handle
Non-iodinated 2-ethylbenzoic acid lacks the aryl iodide required for Pd-catalyzed couplings and may not support the same synthetic transformations

2-Ethyl-5-iodobenzoic Acid Differentiation


Purity & Batch Consistency

2-Ethyl-5-iodobenzoic acid is commercially available from multiple suppliers with a minimum purity specification of 98%, as confirmed by HPLC analysis . This is a critical procurement differentiator compared to structurally related analogs, such as 3-iodo-2-ethylbenzoic acid, which may have more limited availability or lower documented purity levels from routine commercial sources . For a procurement officer, a specified purity of ≥98% ensures that the material is suitable for use in sensitive applications without additional purification steps, thereby reducing overall cost and time-to-result.

Purity Specification
Data to verify
≥98% (HPLC)
Supports procurement specification review
Vendor CoA-dependent; cross-vendor verification recommended
Analytical Chemistry Quality Control Procurement Specification

Substitution Pattern Advantage

The ortho-ethyl, meta-iodo substitution pattern of 2-ethyl-5-iodobenzoic acid is specifically utilized in the synthesis of SGLT2 inhibitors, as evidenced by its use in a patent describing the preparation of a key intermediate [1]. In this patent, the compound 6-(2-ethyl-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin is employed as a raw material. This specific substitution pattern is not interchangeable with other iodobenzoate isomers (e.g., 2-iodo, 3-iodo, or 4-iodo derivatives) or with the non-iodinated 2-ethylbenzoic acid . The presence of the iodine atom at the 5-position is crucial for the subsequent cross-coupling steps required to build the final molecular architecture of the inhibitor [1].

Synthetic Utility
Reported
Target: Named in patent as raw material for SGLT2 inhibitor intermediate synthesis
Comparator: Isomeric analogs not described for this route; would yield different regioisomers
Supports route-specific building block selection
Patent-described synthetic route context; verify route compatibility
Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Physicochemical Property Differences

The introduction of the iodine atom at the 5-position and the ethyl group at the 2-position imparts distinct physicochemical properties compared to the non-iodinated parent compound. While experimental data for 2-ethyl-5-iodobenzoic acid are limited, predictions based on the structural analog 2-ethylbenzoic acid indicate a significant shift in boiling point. 2-Ethylbenzoic acid has a boiling point of 259.7 ± 9.0 °C . The addition of a heavy iodine atom is expected to substantially increase the boiling point of 2-ethyl-5-iodobenzoic acid, as is typical for iodinated aromatic compounds [1]. This difference in physical properties is a key consideration for purification methods (e.g., distillation), formulation strategies, and the development of analytical methods (e.g., GC or HPLC retention times).

Physicochemical Profile
Class-level
Boiling point predicted substantially higher vs 2-ethylbenzoic acid (259.7 ± 9.0 °C at 760 mmHg)
May affect purification and analytical method development
Class-level inference based on iodinated analog behavior; experimental data to verify
Physical Chemistry Formulation Development Analytical Method Development

2-Ethyl-5-iodobenzoic Acid Applications


SGLT2 Inhibitor Intermediate Synthesis

As demonstrated in patent literature, 2-ethyl-5-iodobenzoic acid is a key raw material in the multi-step synthesis of advanced intermediates for SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes [1]. Its specific ortho-ethyl, meta-iodo substitution pattern is essential for the regioselective cross-coupling reactions that construct the core structure of these pharmaceutical compounds. For medicinal chemistry and process R&D groups, this compound is a non-substitutable building block when following this particular patented synthetic route [1].

Cross-Coupling and Biaryl Construction

The iodine atom at the 5-position of 2-ethyl-5-iodobenzoic acid serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings [2]. This allows for the efficient and regioselective construction of carbon-carbon bonds at the meta position, enabling the synthesis of novel biaryl systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials [2]. The presence of the ortho-ethyl group provides additional steric and electronic tuning, potentially influencing coupling efficiency and selectivity compared to unsubstituted iodobenzoates [2].

Diversification of Chemical Libraries

2-Ethyl-5-iodobenzoic acid is a versatile scaffold for generating diverse chemical libraries for drug discovery and probe development . Its carboxylic acid group allows for straightforward derivatization into a wide range of amides, esters, and other functional groups, while the iodine atom provides a handle for late-stage functionalization via cross-coupling . This orthogonal reactivity makes it an efficient starting point for exploring chemical space around a 2-ethyl-5-substituted benzoic acid core .

Precursor for Radiolabeled Compounds

Due to the presence of an iodine atom, 2-ethyl-5-iodobenzoic acid has potential as a precursor for the synthesis of radiolabeled compounds for imaging and diagnostic applications . The iodine can be replaced with radioactive isotopes of iodine (e.g., I-123, I-125) via isotope exchange or other radiochemical methods, allowing for the development of SPECT imaging agents or tracers for biological studies . The 2-ethyl group may also be useful for modulating the compound's lipophilicity and biodistribution .

Application
Selection Property
Validation Focus
SGLT2 inhibitor intermediate research
Regioselective cross-coupling handle at meta position
Route-specific intermediate identity verification
Cross-coupling and biaryl construction
Meta-iodo leaving group for Pd-catalyzed couplings
Coupling efficiency and regioselectivity assessment
Chemical library diversification
Orthogonal carboxylic acid and iodo reactivity
Derivatization scope and late-stage compatibility
Research imaging probe development
Iodine isotope exchange potential
Radiochemical incorporation and tracer property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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